molecular formula C18H25NO4 B1598141 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 959579-68-1

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1598141
M. Wt: 319.4 g/mol
InChI Key: DUIWKJCOHFKTEV-CABCVRRESA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid, or TBMP for short, is a compound that has been studied extensively for its potential use in a variety of scientific and medical applications. TBMP is a chiral molecule, meaning it has two distinct configurations, and it is used as a starting material for the synthesis of various compounds. The compound has been studied for its potential use in the synthesis of drugs, as a catalyst in organic synthesis, and as a reagent for the synthesis of other compounds. In addition, TBMP has been explored for its potential use in biochemistry and physiology.

Scientific Research Applications

Structural Analysis and Interactions

The structural analysis of related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, provides insights into the conformations and interactions within similar molecules. The study by P. Rajalakshmi et al. (2013) reveals how the pyrrolidine ring adopts specific conformations and how the carboxylic acid group forms dihedral angles with the N-tert-butoxycarbonyl group and the 2-fluorobenzyl group. This type of analysis aids in understanding the molecular geometry and potential reactivity or binding characteristics of the compound (Rajalakshmi et al., 2013).

Polymer Synthesis

Compounds with tert-butoxycarbonyl groups and similar structures play a role in the synthesis of polymers. S. Hsiao and colleagues (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units from dicarboxylic acid derived from 4-tert-butylcatechol. These polyamides demonstrated noncrystalline properties, solubility in various solvents, and high thermal stability, indicating the utility of such compounds in creating advanced materials (Hsiao et al., 2000).

Medicinal Chemistry

In the realm of medicinal chemistry, the design and synthesis of influenza neuraminidase inhibitors utilize similar core structures. For instance, G. T. Wang and colleagues (2001) reported on the development of potent inhibitors, highlighting the versatility of pyrrolidine-based compounds in drug design. The structural information of the neuraminidase active site guided the synthesis, demonstrating the compound's ability to interact with biological targets (Wang et al., 2001).

Catalysis and Chemical Transformations

The compound and its related structures find applications in catalysis and chemical transformations. For example, the unexpected cleavage of the C–S bond in the hydrazination of related compounds offers insights into novel reaction pathways and mechanistic studies, as explored by N. Nordin et al. (2016). Such studies contribute to the development of new synthetic methods and the understanding of reaction mechanisms (Nordin et al., 2016).

properties

IUPAC Name

(2S,4R)-4-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-12-6-5-7-13(8-12)9-14-10-15(16(20)21)19(11-14)17(22)23-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIWKJCOHFKTEV-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376020
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid

CAS RN

959579-68-1
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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